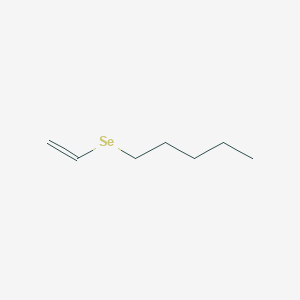

Pentane, 1-(ethenylseleno)-

CAS No.: 499795-76-5

Cat. No.: VC16876378

Molecular Formula: C7H14Se

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499795-76-5 |

|---|---|

| Molecular Formula | C7H14Se |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 1-ethenylselanylpentane |

| Standard InChI | InChI=1S/C7H14Se/c1-3-5-6-7-8-4-2/h4H,2-3,5-7H2,1H3 |

| Standard InChI Key | NDWCQKCPUHAORJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC[Se]C=C |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of pentane, 1-(ethenylseleno)- is C7H14Se, derived from the substitution of a hydrogen atom on the terminal carbon of pentane with an ethenylseleno group. This group consists of a selenium atom bonded to an ethenyl (vinyl) moiety (-CH=CH2). The IUPAC name follows from the parent alkane (pentane) and the substituent priority rules, with selenium’s higher atomic number dictating the suffix “-seleno” over “-thio” or other functional groups .

Hypothetical Structural Features:

-

Backbone: A linear pentane chain (CH3-CH2-CH2-CH2-CH2-).

-

Substituent: Ethenylseleno group (-Se-CH=CH2) at the first carbon.

-

Geometry: The selenium atom adopts a bent geometry (approximate bond angle: 100°) due to its lone pairs, analogous to thioethers .

Comparative Analysis with Sulfur Analog

The sulfur analog, pentane, 1-(ethylthio)- (C7H16S, PubChem CID 520245 ), serves as a critical reference. Key differences arise from selenium’s larger atomic radius (118 pm vs. sulfur’s 104 pm) and lower electronegativity (2.55 vs. 2.58), which influence bond lengths, polarizability, and reactivity:

Synthesis Pathways and Reactivity

Hypothetical Synthesis Routes

While no documented synthesis of pentane, 1-(ethenylseleno)- exists, plausible routes draw from selenoether chemistry:

-

Nucleophilic Substitution:

Reaction of 1-bromopentane with sodium selenide (Na2Se), followed by alkylation with vinyl bromide:

-

Radical Addition:

Selenium-centered radicals generated from diselenides could add to 1-pentene under UV initiation, though regioselectivity may favor anti-Markovnikov products .

Reactivity Profile

-

Oxidation: Likely susceptible to oxidation at selenium, forming selenoxides (R-Se(O)-R’) or selenones (R-Se(O2)-R’) under strong oxidizing conditions.

-

Thermal Stability: Selenoethers generally exhibit lower thermal stability than thioethers due to weaker C-Se bonds (bond dissociation energy ~245 kJ/mol vs. C-S ~272 kJ/mol) .

-

Coordination Chemistry: Potential to act as a ligand for transition metals (e.g., Pd, Pt), leveraging selenium’s soft Lewis basicity.

Physical and Chemical Properties (Estimated)

Physicochemical Properties

Extrapolated from thioether analogs and periodic trends:

Spectroscopic Signatures

-

NMR:

-

¹H NMR: Vinyl protons (δ 5.0–6.0 ppm), pentane chain (δ 0.8–1.5 ppm).

-

⁷⁷Se NMR: δ ~200–300 ppm (typical for selenoethers).

-

-

IR: C-Se stretch ~550–600 cm⁻¹; C=C stretch ~1640 cm⁻¹.

Gaps in Knowledge and Future Research

-

Experimental Validation: Synthesis and characterization (NMR, X-ray crystallography) to confirm structure.

-

Thermodynamic Studies: Measurement of bond energies, phase transitions.

-

Applications Testing: Catalytic or materials performance in controlled settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume